Fmoc-Leu-Bt

説明

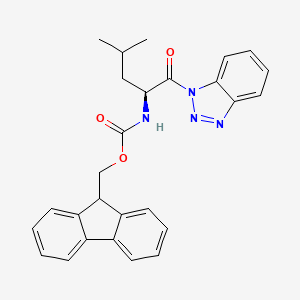

Structure

3D Structure

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFTXRDNFPCOSI-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647340 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072840-99-3 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Leu Bt and Analogous N Fmoc Aminoacyl Benzotriazoles

Conventional Synthetic Pathways for N-Fmoc-Aminoacyl Benzotriazoles

Traditional methods for synthesizing N-Fmoc-aminoacyl benzotriazoles typically involve the activation of the carboxylic acid group of an N-Fmoc protected amino acid to facilitate its reaction with 1H-benzotriazole. These pathways are well-established and have been widely used for preparing a variety of these peptide coupling reagents. semanticscholar.orgumich.edu

A prevalent and efficient conventional method is the direct, one-step conversion of N-Fmoc-α-amino acids into their corresponding N-(Fmoc-α-aminoacyl)benzotriazoles. bu.edu.eg This procedure is noted for its operational simplicity and effectiveness in producing stable, crystalline products in good yields. semanticscholar.orgumich.edu

The general procedure involves treating the N-Fmoc-α-amino acid with thionyl chloride and 1H-benzotriazole in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), at room temperature. semanticscholar.orgumich.edu For instance, N-Fmoc-L-leucine can be converted to Fmoc-Leu-Bt using this method. The reaction proceeds by adding thionyl chloride to a solution of 1H-benzotriazole in THF, followed by the addition of the N-Fmoc-amino acid. semanticscholar.org After a reaction time of a few hours, the solvent is removed, and the product is isolated and purified, often by washing with a sodium carbonate solution and precipitation from a solvent system like dichloromethane-hexanes. semanticscholar.org This one-step synthesis has been successfully applied to a wide range of proteinogenic amino acids, affording the desired N-(Fmoc-α-aminoacyl)benzotriazoles in yields typically ranging from 69% to 90%. semanticscholar.orgumich.edu

The following table summarizes the yields of various N-(Fmoc-α-aminoacyl)benzotriazoles prepared via this one-step procedure.

| N-Fmoc-Amino Acid | Product | Yield (%) |

| N-Fmoc-L-Phenylalanine | N-Fmoc-Phe-Bt | 98 bu.edu.eg |

| N-Fmoc-L-Methionine | N-Fmoc-Met-Bt | 88 bu.edu.eg |

| N-Fmoc-L-Alanine | N-Fmoc-Ala-Bt | 84 bu.edu.eg |

| N-Fmoc-L-Leucine | N-Fmoc-Leu-Bt | 86 bu.edu.eg |

| N-Fmoc-Glycine | N-Fmoc-Gly-Bt | 78 bu.edu.eg |

| N-Fmoc-L-Lysine(Boc) | N-Fmoc-L-Lys(Boc)-Bt | 82 bu.edu.eg |

This table is based on data from a study on the synthesis of N-Fmoc-cysteine dipeptides, which utilized this one-step procedure for preparing the necessary benzotriazole (B28993) reagents. bu.edu.eg

The key to the synthesis of N-acylbenzotriazoles is the activation of the carboxylic acid functionality of the N-protected amino acid. umich.edu In the context of the one-step procedure previously described, thionyl chloride serves as the activating agent. The reaction between thionyl chloride and 1H-benzotriazole is believed to form an intermediate that readily reacts with the N-Fmoc-amino acid. semanticscholar.orguniurb.it This activation strategy bypasses the need to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride, in a separate step. uniurb.it

N-acylbenzotriazoles are advantageous over intermediates like acid chlorides because they exhibit greater stability, including resistance to brief contact with water. uniurb.it This stability facilitates easier handling and purification. The activation with thionyl chloride in the presence of an excess of 1H-benzotriazole has proven to be a reliable method for generating these versatile reagents for peptide synthesis. semanticscholar.orguniurb.it The resulting N-(Fmoc-α-aminoacyl)benzotriazoles are effective acylating agents for various nucleophiles, including amines, to form amide bonds with minimal racemization. umich.eduuniurb.it

One-Step Procedures from N-Protected Amino Acids

Green Chemistry Approaches to Fmoc-Aminoacyl Benzotriazole Synthesis

Mechanochemistry, specifically using a vibrational ball mill (VBM), has emerged as an eco-friendly and highly efficient method for the synthesis of N-protected-α-aminoacyl benzotriazoles. acs.orgfigshare.com This solvent-free or liquid-assisted grinding (LAG) approach aligns well with the principles of green chemistry. acs.orgresearchgate.net

In this method, the solid reactants—the N-protected amino acid (e.g., Fmoc-Leu) and an activating agent—are ground together in a milling jar with grinding balls. acs.orgrsc.org The mechanical energy supplied by the milling process initiates the chemical reaction. This technique has been successfully used to prepare various Fmoc-, Z-, and Boc-N-protected-α-aminoacyl benzotriazoles, which can then be used to synthesize dipeptides and tripeptides in good to excellent yields. acs.orgfigshare.comresearchgate.net The workup for these mechanochemical reactions is often simple, involving precipitation in water, which further enhances the environmental profile of the synthesis. figshare.comresearchgate.net

When comparing synthetic methodologies, green chemistry metrics provide a quantitative framework for evaluating their environmental performance. researchgate.net Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor are used to assess the efficiency and waste generation of a chemical process. researchgate.netrsc.org

Conventional solution-phase syntheses often suffer from poor atom economy due to the use of excess reagents and generate significant waste, primarily from solvents used in the reaction and purification steps, leading to a high PMI. nih.govrsc.org In contrast, mechanochemical routes offer a significant improvement in green metrics. figshare.comresearchgate.net By minimizing or eliminating solvent use, mechanochemistry drastically reduces the PMI. acs.orgfigshare.com The reactions are often performed with stoichiometric or near-stoichiometric amounts of reactants, leading to higher atom economy. rsc.org

The following table provides a conceptual comparison of green metrics for conventional versus mechanochemical synthesis of N-Fmoc-aminoacyl benzotriazoles, based on general findings in the literature. figshare.comresearchgate.netrsc.org

| Green Metric | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis (Ball Milling) | Advantage of Mechanochemistry |

| Solvent Use | High (e.g., THF, EtOAc, DMF for reaction and workup) semanticscholar.orgnih.gov | Minimal to None (Solvent-free or LAG) acs.orgfigshare.com | Drastic reduction in solvent waste. |

| Process Mass Intensity (PMI) | High rsc.org | Low | Less overall mass used per mass of product, reducing waste. |

| Energy Consumption | Primarily thermal (heating/cooling) | Mechanical (milling) | Can be more energy-efficient, especially for short reaction times. |

| Workup Procedure | Multi-step liquid-liquid extractions, chromatography semanticscholar.org | Simple precipitation in water figshare.comresearchgate.net | Simpler, faster, and generates less waste. |

| Overall Environmental Impact | Higher figshare.comresearchgate.net | Lower figshare.comresearchgate.net | Considered a greener alternative. |

Calculations have shown that the environmental impact of peptide synthesis is significantly improved when using mechanochemical methods compared to classical solution-phase synthesis. figshare.comresearchgate.net The development of such green protocols is crucial for the future of sustainable peptide and pharmaceutical manufacturing. nih.gov

Elucidation of Reaction Mechanisms and Kinetic Profiles in Peptide Bond Formation Mediated by Fmoc Leu Bt

Mechanistic Investigations of Amide Bond Formation with Benzotriazole (B28993) Active Esters

The reaction between an Fmoc-amino acid active ester, like Fmoc-Leu-Bt, and the free amino group of a growing peptide chain is a nucleophilic acyl substitution reaction. The generally accepted mechanism involves the formation of a transient tetrahedral intermediate. mdpi.com

The aminolysis of benzotriazole active esters proceeds via a two-step process. Initially, the nucleophilic nitrogen atom of the amino component attacks the electrophilic carbonyl carbon of the this compound ester. This results in the formation of a zwitterionic tetrahedral intermediate. scirp.orgresearchgate.net The stability of this intermediate is influenced by the solvent and the nature of the reactants. scirp.orgresearchgate.net

1-Hydroxybenzotriazole (B26582) (HOBt) is a crucial component in modern peptide synthesis, primarily for its ability to form highly reactive active esters that are less prone to racemization. bachem.com When used as a leaving group in the form of a benzotriazolyl ester, HOBt exhibits several favorable properties.

The HOBt anion (BtO⁻) is a relatively stable species, making it a good leaving group and thus facilitating the collapse of the tetrahedral intermediate. scirp.orgresearchgate.net Furthermore, the liberated HOBt can act as a proton shuttle, participating in the proton transfer dynamics of the reaction. nih.gov The acidity of HOBt derivatives can be tuned by introducing electron-withdrawing groups on the benzene (B151609) ring, which can further enhance the reactivity of the corresponding active esters. bachem.com

Proton transfer is an integral part of the peptide bond formation mechanism. scirp.orgnih.gov During the initial nucleophilic attack, the amino group is typically in its neutral, unprotonated state to maintain its nucleophilicity. As the tetrahedral intermediate forms, a proton is often transferred from the attacking amino group to a suitable acceptor. This can be a solvent molecule, a tertiary base added to the reaction mixture, or the HOBt leaving group itself. scirp.orgnih.gov

Role of the 1-Hydroxybenzotriazole Leaving Group

Kinetic Characterization of Peptide Coupling Reactions Involving this compound Derivatives

The kinetics of peptide coupling reactions are influenced by a variety of factors, including the structure of the amino acids involved, the solvent, and the specific coupling reagents used.

The rate of peptide bond formation can be determined by monitoring the consumption of reactants or the formation of products over time. Techniques such as reaction calorimetry and spectroscopy are often employed for these kinetic studies. acs.orgbachem.com

The rate-limiting step in the aminolysis of benzotriazole active esters can vary depending on the reaction conditions. scirp.orgresearchgate.net In polar solvents like methanol (B129727) and acetonitrile, the departure of the HOBt leaving group from the tetrahedral intermediate is often the rate-limiting step. scirp.orgresearchgate.netscispace.com Conversely, in less polar solvents such as toluene, the formation of the initial zwitterionic intermediate can become rate-limiting. scirp.orgresearchgate.netscispace.com For some reactions, particularly when a base is involved, the proton transfer step can be rate-determining. scirp.orgresearchgate.netscispace.com

Below is a table illustrating the effect of the nucleophile and solvent on the second-order rate constants for the aminolysis of a model HOBt active ester.

| Nucleophile | Solvent | k₂ (M⁻¹s⁻¹) |

| Morpholine | Methanol | 1.2 x 10⁻¹ |

| Morpholine | Acetonitrile | 3.5 x 10⁻¹ |

| Morpholine | Toluene | 1.5 x 10⁻² |

| Cyclohexylamine | Methanol | 2.1 x 10⁻¹ |

| Cyclohexylamine | Acetonitrile | 5.8 x 10⁻¹ |

| Cyclohexylamine | Toluene | 4.2 x 10⁻³ |

| This table is generated for illustrative purposes based on data from similar systems and does not represent specific experimental values for this compound. |

The structure of the N-terminal protected amino acid, in this case, Fmoc-L-Leucine, significantly impacts the kinetics of the coupling reaction. The bulky isobutyl side chain of leucine (B10760876) can exert steric hindrance, potentially slowing down the rate of nucleophilic attack. sigmaaldrich.com Studies have shown that amino acids with bulky side chains can be more challenging to couple, sometimes requiring longer reaction times or more potent activation methods. sigmaaldrich.com

The Fmoc protecting group itself can also influence the reaction, though its primary role is to prevent polymerization. chempep.com The nature of the N-terminal amino acid in a peptide chain has been shown to affect the kinetics of intramolecular reactions, and similar electronic and steric effects can be expected in intermolecular coupling reactions. acs.orgindiana.edu For instance, amino acids with nonpolar alkyl side chains, like leucine, can influence the conformation of the peptide and the stability of reaction intermediates. acs.orgindiana.edu

The following table provides a qualitative comparison of the relative coupling times for Fmoc-amino acids with varying side-chain structures, based on general observations in peptide synthesis.

| Fmoc-Amino Acid | Side Chain Structure | Relative Coupling Time |

| Fmoc-Gly-OH | No side chain | Fast |

| Fmoc-Ala-OH | Small, non-polar | Fast |

| Fmoc-Leu-OH | Bulky, non-polar | Moderate |

| Fmoc-Val-OH | Bulky, β-branched | Slow |

| Fmoc-Ile-OH | Bulky, β-branched | Slow |

| This table is for illustrative purposes and reflects general trends in peptide synthesis. |

Thermodynamic Considerations in Peptide Bond Formation

Analysis of Activation Energies

The activation energy (Ea), or the enthalpy of activation (ΔH‡) from Eyring theory, represents the minimum energy required for the reactants—in this case, this compound and the N-terminal amine of the growing peptide—to reach the transition state and form a new peptide bond. A lower activation energy corresponds to a faster reaction rate. The use of the benzotriazolyl ester in this compound is critical as it provides a more stable transition state compared to the reaction with an unactivated carboxylic acid.

While specific experimental values for the activation energy of the this compound mediated coupling are not extensively documented in the literature, the principles of physical organic chemistry allow for a qualitative analysis. The high reactivity of N-acylbenzotriazoles, which allows for rapid reactions at room temperature, indicates a relatively low activation barrier. iris-biotech.de The energy of this barrier is influenced by several factors:

The Leaving Group: The 1-hydroxybenzotriazole (HOBt) anion is a weak base and an excellent leaving group. Its ability to stabilize the negative charge that develops in the transition state is a primary reason for the reduced activation energy.

The Solvent: The polarity of the solvent, typically N,N-dimethylformamide (DMF) in solid-phase peptide synthesis, can influence the activation energy by solvating the reactants and the transition state differently.

Steric Hindrance: The bulky isobutyl side chain of leucine and the Fmoc protecting group can sterically hinder the approach of the nucleophilic amine, potentially raising the activation energy compared to less hindered amino acids. However, the benzotriazole activation method has proven effective even for the coupling of sterically hindered amino acids. nih.govacs.org

Gibbs Free Energy of Activation Studies

The Gibbs free energy of activation (ΔG‡) is the ultimate determinant of the reaction rate under constant temperature and pressure, and it incorporates both enthalpic (ΔH‡) and entropic (ΔS‡) contributions (ΔG‡ = ΔH‡ - TΔS‡). For a reaction to be synthetically useful and proceed at a practical rate, ΔG‡ must be sufficiently low. The activation of Fmoc-L-leucine to its benzotriazolyl ester is designed precisely to lower this barrier. luxembourg-bio.com

Studies on the aminolysis of various esters show that these reactions can proceed through either a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. researchgate.net The pathway taken, and thus the structure and energy of the highest transition state, determines the magnitude of ΔG‡. For highly reactive esters like N-acylbenzotriazoles, the reaction is generally considered to be a rapid, stepwise process.

Enthalpy of Activation (ΔH‡): This term is closely related to the activation energy and reflects the energy required to break and form bonds. The formation of the highly stabilized benzotriazolyl leaving group ensures this value is kept low.

Entropy of Activation (ΔS‡): This term reflects the change in order between the reactants and the transition state. The coming together of two molecules (this compound and the peptide amine) to form a single transition state typically results in a negative ΔS‡, which makes a positive (unfavorable) contribution to ΔG‡. However, this is a common feature of bimolecular reactions and is effectively overcome by the low enthalpy of activation.

Computational studies on similar systems have been performed to calculate Gibbs free energies. For example, in a study of peptide bond formation using a different coupling reagent (T3P®), the Gibbs free energy for the reaction of Fmoc-Leu-OH was calculated, highlighting the feasibility of such analyses. csic.es Although direct experimental or computational data for the ΔG‡ of peptide bond formation mediated by this compound is scarce, the widespread success and rapid kinetics of this method in peptide synthesis confirm that the Gibbs free energy of activation is favorably low.

Table 1: Summary of Thermodynamic Parameters in Peptide Bond Formation Mediated by this compound

This table outlines the key thermodynamic concepts and the factors influencing them during the coupling step where this compound reacts with a nucleophilic amine.

| Parameter | Symbol | Definition | Factors Influencing the Value for this compound Reaction |

| Activation Energy | Ea | The minimum energy required to initiate the chemical reaction. | Lowered by: The excellent leaving group ability of 1-hydroxybenzotriazole. Potentially raised by: Steric hindrance from the leucine side chain and the Fmoc group. |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy between the reactants and the transition state. | Closely related to Ea. The formation of a stable leaving group keeps this value relatively low, favoring a fast reaction. |

| Entropy of Activation | ΔS‡ | The change in entropy when the reactants form the transition state. | Generally negative as two molecules combine, which is entropically unfavorable. This is a typical characteristic of bimolecular reactions. |

| Gibbs Free Energy of Activation | ΔG‡ | The change in free energy between the reactants and the transition state; directly determines the reaction rate. | Kept sufficiently low for a rapid reaction due to the dominant, favorable enthalpy of activation (ΔH‡) overcoming the unfavorable entropy of activation (TΔS‡). |

Applications of Fmoc Leu Bt in Advanced Peptide and Peptidomimetic Synthesis

Integration in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Leu-Bt is primarily integrated into Solid-Phase Peptide Synthesis (SPPS), a methodology where a peptide is assembled stepwise while anchored to an insoluble polymeric support. bachem.commdpi.com This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. bachem.com The compound is fully compatible with the most common SPPS strategy, the Fmoc/tBu (tert-butyl) approach. bachem.comthieme-connect.de

The Fmoc/tBu strategy relies on the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (like tBu) for protecting reactive amino acid side chains. thieme-connect.de this compound fits seamlessly into this orthogonal scheme. The Fmoc group is stable during coupling but is readily removed with a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), to expose the N-terminal amine for the next coupling cycle. ekb.egmdpi.com

Optimization using this compound focuses on maximizing coupling efficiency and minimizing side reactions, particularly racemization. Key parameters include:

Base Selection: The choice of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, is crucial during coupling steps to prevent premature Fmoc deprotection and reduce epimerization. uni-kiel.de

Solvent: DMF is the most common solvent due to its excellent solvating properties for both the peptide-resin and the reactants. chempep.com However, ensuring the solvent is anhydrous is critical, as water can cause the hydrolysis of the active ester, reducing coupling efficiency. rsc.org

Reaction Time and Temperature: While active esters are highly reactive, sufficient time must be allowed for the coupling reaction to proceed to completion, especially given the steric hindrance of the leucine (B10760876) side chain. Temperature control is also vital, as elevated temperatures can increase the risk of racemization.

The use of a pre-formed active ester like this compound is itself an optimization, as it can provide cleaner and more predictable coupling outcomes compared to in situ activation methods which can generate by-products. bachem.com

The efficiency of incorporating this compound can be evaluated across different SPPS methodologies, each offering distinct advantages in terms of speed, scale, and automation.

In standard batch-wise SPPS, the resin is treated with reagents in a reaction vessel with agitation. mdpi.com Fmoc-amino acid active esters are well-suited for this method and are routinely used in both manual and automated synthesizers. chempep.combachem.com The efficiency of this compound in this context stems from its high reactivity and the stability that allows for its preparation, purification, and storage as a defined chemical entity. uniurb.it This leads to high-purity crude peptides by minimizing side reactions associated with in situ activation, such as the formation of N-acylurea from carbodiimide (B86325) reagents. bachem.com

Continuous-flow SPPS involves pumping reagents through a column containing the solid support. researchgate.net This technique can significantly reduce synthesis time and solvent consumption. The use of pre-activated, shelf-stable building blocks like this compound is compatible with this approach. chempep.combiorxiv.org In flow systems, reagents are often pre-heated before reaching the resin column, allowing for elevated reaction temperatures (e.g., 60-70°C) that accelerate coupling. researchgate.netresearchgate.net While this enhances speed, the stability of the active ester is paramount, as premature hydrolysis during transit through the system could negate the benefits. rsc.org Studies on flow synthesis have demonstrated that this method can reduce the required excess of amino acids and shorten condensation times significantly. researchgate.net

Microwave-assisted SPPS (MA-SPPS) utilizes microwave irradiation to dramatically accelerate reaction rates for both deprotection and coupling steps. ekb.egluxembourg-bio.com Research has shown that the formation of benzotriazole (B28993) active esters and their subsequent coupling can be completed in minutes or even seconds under microwave conditions, compared to hours at room temperature. ekb.egarkat-usa.orgmdpi.com

The table below summarizes a comparative study of conventional versus microwave-assisted coupling for a dipeptide, illustrating the significant reduction in reaction time.

| Coupling Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional (Oil Bath) | Fmoc-Leu-OH + H-Ile-OMe, TiCl4, Pyridine, 60°C | > 5 hours | 20% | mdpi.com |

| Microwave-Assisted | Fmoc-Leu-OH + H-Ile-OMe, TiCl4, Pyridine, 40°C | 30 minutes | 70% | mdpi.com |

This dramatic acceleration, often without compromising the stereochemical integrity of the amino acids, makes MA-SPPS a powerful technique for which reactive esters like this compound are highly suitable. ekb.egacs.org

The choice of solid support (resin) is critical for a successful synthesis, as its chemical and physical properties influence reaction efficiency. cem.com this compound is compatible with a wide range of supports used in Fmoc/tBu SPPS. The selection depends on the synthesis scale, the nature of the target peptide, and the desired C-terminal functionality.

Key resin types and their compatibility are summarized below:

| Resin Type | Core Matrix | Key Characteristics | Typical Application | Reference |

|---|---|---|---|---|

| Wang Resin | Polystyrene (PS) | Standard resin for synthesizing C-terminal peptide acids. Low loading is ideal for long or difficult sequences. | Peptide acids | mdpi.com |

| Rink Amide Resin | Polystyrene (PS) | Acid-labile linker used to produce C-terminal peptide amides. | Peptide amides | iris-biotech.de |

| 2-Chlorotrityl (2-CTC) Resin | Polystyrene (PS) | Highly acid-sensitive linker allowing for mild cleavage conditions to yield fully protected peptide acids. | Protected peptide fragments | google.comresearchgate.net |

| TentaGel / NovaSyn® TGA | Polyethylene Glycol-Polystyrene (PEG-PS) | Combines PS mechanical stability with PEG hydrophilicity. Excellent swelling in polar solvents like DMF. | Long or aggregating sequences | researchgate.netcem.com |

| ChemMatrix® Resin | Cross-linked Polyethylene Glycol (PEG) | Pure PEG resin with superior swelling in both polar and non-polar solvents, disrupting peptide aggregation. | Very long or "difficult" peptides | cem.com |

The compatibility of these resins with this compound is excellent. Pre-loaded resins, such as Fmoc-Leu-Wang or Fmoc-Leu-NovaSyn, are commercially available and offer convenience by eliminating the initial, often problematic, resin loading step. mdpi.com The improved swelling properties of PEG-based resins are particularly advantageous for ensuring that reagents like this compound can efficiently diffuse to the reactive sites on the growing peptide chain, which is crucial for achieving high coupling yields. cem.com

Efficiency of Coupling Protocols in SPPS

Continuous-Flow SPPS Implementations

Utilization in Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) is a dominant methodology, solution-phase synthesis remains crucial for specific applications, including large-scale production and the synthesis of certain complex fragments. This compound is well-suited for solution-phase approaches. sigmaaldrich.com The benzotriazole leaving group provides a good balance of reactivity and stability, allowing for efficient coupling reactions in various organic solvents.

Key advantages of using this compound in solution include its high solubility and stability in typical solvents used for peptide synthesis. sigmaaldrich.com The coupling reaction yields water-soluble byproducts that are easily removed during workup, simplifying the purification of the desired peptide product. sigmaaldrich.com The general procedure involves reacting this compound with the free amino group of another amino acid or peptide fragment in a suitable solvent like acetonitrile. rsc.org This pre-activation strategy avoids the need for in situ coupling reagents, streamlining the synthesis process and often minimizing side reactions like racemization.

Diverse Applications in Peptidomimetic and Conjugate Synthesis

Aminoacyl-benzotriazolides, including this compound, are recognized as highly versatile reagents for the synthesis of not only standard peptides but also a wide array of peptidomimetics and peptide conjugates. dv-expert.org These applications leverage the reactivity of the acyl-benzotriazole moiety to form bonds with a variety of nucleophiles beyond simple amino groups. This versatility allows for the creation of molecules with modified backbones, altered termini, or appended functional groups, which can enhance biological activity, stability, or provide novel functionalities. dv-expert.orgfrontiersin.org

The incorporation of non-proteinogenic or non-canonical amino acids is a key strategy for developing peptides with improved pharmacological properties, such as enhanced stability against proteolytic degradation, constrained conformations, and novel biological activities. researchgate.netgla.ac.uk The chemical synthesis of peptides, particularly through methods like SPPS, is the most efficient platform for incorporating these unique building blocks. researchgate.net

This compound, as a potent acylating agent, is effective in coupling with the amino groups of these non-standard amino acids. The activated nature of the benzotriazole ester facilitates bond formation with a diverse range of nucleophiles, including the often sterically hindered or electronically modified amino groups of non-proteinogenic residues. This capability is crucial for expanding the chemical diversity of synthetic peptides and exploring new structure-activity relationships. uts.edu.au

Modification of the C-terminus of a peptide can significantly impact its activity, stability, and pharmacokinetic properties. nih.gov The acyl-benzotriazole group is a powerful tool for achieving such modifications. By constructing a peptide sequence on a resin where the C-terminal residue is linked as an acyl-benzotriazole (acyl-Bt), the peptide can be cleaved from the support by a wide range of nucleophiles. nih.govrsc.org This process simultaneously functionalizes the C-terminus.

This strategy allows for the creation of a library of C-terminally modified peptides from a single resin-bound precursor. For instance, treatment with water yields a C-terminal carboxylic acid, while amines produce amides, alcohols form esters, and thiols result in thioesters. nih.govrsc.org Thioesters are particularly valuable intermediates for further ligation chemistry. nih.gov This method is efficient, often requiring short reaction times, and is compatible with bulky nucleophiles like polymers. rsc.org

Table 1: Examples of C-Terminal Peptide Modification via Acyl-Benzotriazole Intermediates This table is based on data for peptides activated on a benzotriazole resin, illustrating the chemical principle applicable to acyl-Bt moieties.

| Peptide Sequence | Nucleophile | C-Terminal Product | Yield (%) | Reference |

| HSSKLQL | Water | Carboxylic Acid | 82 | nih.govrsc.org |

| HSSKLQL | Propargylamine | Propargyl Amide | 78 | nih.govrsc.org |

| LMYKA | Aniline | Anilide | 66 | nih.govrsc.org |

| Ac-AYRGA | Mercaptopropionic acid | Thioester | 80 | nih.govrsc.org |

The synthesis of complex peptide architectures, such as cyclic, branched, or stapled peptides, is essential for creating molecules with constrained conformations and improved biological properties. nih.govrsc.org These syntheses almost invariably rely on Fmoc-based solid-phase strategies, which involve the stepwise addition of Fmoc-protected amino acids and the use of specific, orthogonally protected building blocks for cyclization or branching points. nih.govrsc.org

This compound, or more commonly the standard Fmoc-Leu-OH from which it is derived, serves as a fundamental building block for introducing leucine residues into the linear sequence of these complex peptides. acs.org The robust and high-yielding nature of Fmoc chemistry is critical for assembling the initial peptide chain before carrying out the more intricate on-resin cyclization or branching reactions. nih.gov

Synthesis of C-Terminal Modified Peptides

Orthogonal Protecting Group Strategies in Conjunction with this compound Chemistry

Orthogonal protection is a cornerstone of modern peptide and organic synthesis, allowing for the selective removal of one type of protecting group in the presence of others by using distinct chemical mechanisms. researchgate.netluxembourg-bio.com This concept is critical for synthesizing complex molecules like modified or cyclic peptides where different parts of the molecule must be addressed at different stages of the synthesis. nih.gov

The most widely used orthogonal scheme in SPPS is the Fmoc/tBu strategy. luxembourg-bio.comiris-biotech.de this compound is an integral part of this approach. The Nα-Fmoc group is temporary and removed at each cycle of peptide elongation using a base, typically a solution of piperidine in DMF. luxembourg-bio.com In contrast, the permanent side-chain protecting groups, such as tert-butyl (tBu) for aspartic acid and glutamic acid, or the tert-butyloxycarbonyl (Boc) group for lysine, are stable to these basic conditions. iris-biotech.de These acid-labile groups are removed only at the end of the synthesis during the final cleavage from the resin, typically with strong acid like trifluoroacetic acid (TFA). luxembourg-bio.comiris-biotech.de

This orthogonality can be extended to include other protecting groups, creating multi-dimensional strategies. For example, the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, is orthogonal to both Fmoc and tBu/Boc groups. luxembourg-bio.com This allows for selective deprotection of a specific side chain on the fully assembled peptide to perform site-specific modifications, such as branching or cyclization, demonstrating the modularity and power of using reagents like this compound within a broader orthogonal framework. nih.govluxembourg-bio.com

Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Function Protected | Cleavage Conditions | Orthogonal To | Reference |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Piperidine (Base) | Boc, tBu, Trt, Alloc | luxembourg-bio.comiris-biotech.de |

| tert-Butyloxycarbonyl | Boc | α-Amino, Side-chain Amino | Trifluoroacetic Acid (TFA) | Fmoc, Alloc | researchgate.netluxembourg-bio.com |

| tert-Butyl | tBu | Side-chain Carboxyl/Hydroxyl | Trifluoroacetic Acid (TFA) | Fmoc, Alloc | luxembourg-bio.comiris-biotech.de |

| Allyloxycarbonyl | Alloc | Side-chain Amino/Carboxyl | Pd(0) catalyst | Fmoc, Boc, tBu | luxembourg-bio.com |

| Trityl | Trt | Side-chain Amide/Thiol | Mild Acid (e.g., 1% TFA) | Fmoc, Alloc | researchgate.net |

Stereochemical Control and Management of Undesired Side Reactions in Fmoc Leu Bt Mediated Couplings

Strategies for Racemization Suppression

Racemization, the loss of chiral integrity at the α-carbon of an amino acid, is a critical issue in peptide synthesis, as it can lead to the formation of diastereomeric peptides that are difficult to separate from the target product. The use of urethane-based protecting groups like Fmoc is a primary strategy to prevent racemization. bachem.com N-(Fmoc-α-aminoacyl)benzotriazoles, including Fmoc-Leu-Bt, are versatile reagents that have demonstrated high resistance to racemization during coupling. semanticscholar.org

The principal pathway for racemization during peptide bond activation is the formation of a 5(4H)-oxazolone intermediate. uva.nluniurb.it This occurs when the carbonyl oxygen of the N-acyl protecting group attacks the activated carboxyl group, forming a cyclic intermediate. The α-proton of this oxazolone (B7731731) is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. uva.nl

The structure of the N-protecting group is crucial in suppressing this pathway. Urethane-based protecting groups, such as Fmoc, significantly reduce the tendency for oxazolone formation compared to simple acyl groups. bachem.com The electron-donating nature of the urethane (B1682113) oxygen disfavors the cyclization required to form the oxazolone. nih.gov The use of pre-activated N-(Fmoc-α-aminoacyl)benzotriazoles leverages this inherent property of the Fmoc group. Studies on the synthesis and application of these reagents show that they can be used to form peptide bonds without detectable racemization, indicating the effective suppression of the oxazolone pathway. semanticscholar.org

The choice of coupling method directly influences chiral purity. Methods that generate highly reactive intermediates in the presence of base can increase the risk of racemization. bachem.com The use of stable, pre-activated esters like this compound provides a significant advantage. These N-(Fmoc-α-aminoacyl)benzotriazoles are stable, crystalline compounds that can be synthesized from the corresponding N-Fmoc-α-amino acids and purified before use. semanticscholar.org This ensures that a well-defined, pure activating agent is used for the coupling reaction.

Research has demonstrated the utility of N-(Fmoc-α-aminoacyl)benzotriazoles for creating peptide bonds with a high degree of chiral purity. For instance, the reaction of Fmoc-L-Val-Bt and Fmoc-L-Tyr(tBu)-Bt with chiral amines proceeded with no detectable racemization. semanticscholar.org This high fidelity is attributed to the nature of the benzotriazole (B28993) active ester, which provides a good balance of reactivity and stability, allowing for efficient coupling while minimizing the time and conditions that could lead to epimerization. semanticscholar.orgresearchgate.net Additives commonly used to suppress racemization in carbodiimide-mediated couplings, such as 1-hydroxybenzotriazole (B26582) (HOBt), are intrinsically part of the this compound structure, contributing to its effectiveness. bachem.comuva.nl

Table 1: Synthesis and Properties of various N-(Fmoc-α-aminoacyl)benzotriazoles

This table showcases the successful preparation of stable, crystalline benzotriazole-activated esters from various proteinogenic amino acids, a class of reagents to which this compound belongs.

| Entry | Fmoc-Amino Acid | Product | Yield (%) |

| 1 | Fmoc-L-Ile-OH | Fmoc-L-Ile-Bt | 83 |

| 2 | Fmoc-L-Val-OH | Fmoc-L-Val-Bt | 89 |

| 3 | Fmoc-L-Leu-OH | Fmoc-L-Leu-Bt | 80 |

| 4 | Fmoc-L-Phe-OH | Fmoc-L-Phe-Bt | 85 |

| 5 | Fmoc-L-Tyr(tBu)-OH | Fmoc-L-Tyr(tBu)-Bt | 82 |

| 6 | Fmoc-Gly-OH | Fmoc-Gly-Bt | 88 |

| Data sourced from scientific literature. semanticscholar.org |

Investigation of Oxazolone Formation Pathways

Mitigation of Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs during solid-phase peptide synthesis (SPPS), primarily after the deprotection of the second amino acid residue on the resin. nih.gov The free N-terminal amine of the dipeptide-resin attacks the ester linkage to the solid support, leading to the formation of a cyclic dipeptide (DKP) and cleavage of the peptide from the resin. iris-biotech.dediva-portal.org This results in termination of the growing peptide chain.

The propensity for DKP formation is highly dependent on the sequence of the first two C-terminal amino acids. nih.govnih.gov The reaction is particularly favored when Proline or Glycine is in the first or second position, as their structures facilitate the necessary cis-amide bond conformation and reduce steric hindrance for cyclization. diva-portal.orgnih.gov Sequences containing a D-amino acid at the N-terminus are also more prone to this side reaction. uniurb.it The base-mediated conditions of Fmoc group removal are known to catalyze this side reaction. iris-biotech.dediva-portal.org While the incoming activated amino acid, such as this compound, is not the direct cause of DKP formation, understanding these sequence dependencies is crucial for planning a synthetic strategy where this compound would be used to couple the third residue.

Table 2: Amino Acid Sequences with High Propensity for DKP Formation

This table highlights dipeptide sequences known to be particularly susceptible to DKP formation, a crucial consideration before the coupling of the third amino acid (e.g., with this compound).

| Position 1 (C-terminal) | Position 2 | Tendency for DKP Formation |

| Pro | Any Amino Acid | Very High |

| Any Amino Acid | Pro | Very High |

| Gly | Any Amino Acid | High |

| Any Amino Acid | Gly | High |

| Any Amino Acid | D-Amino Acid | High |

| Information compiled from multiple sources. uniurb.itdiva-portal.orgnih.gov |

Role of Protecting Group and Resin Steric Hindrance in DKP Prevention

Several strategies can be employed to mitigate DKP formation. A primary method is to increase the steric hindrance around the reactive sites. Using sterically bulky resins, such as those based on trityl groups, can physically impede the intramolecular cyclization. ub.edu

Another effective strategy is the use of a temporary protecting group on the N-terminus of the second amino acid that is orthogonal to Fmoc. For example, incorporating the second amino acid with a trityl (Trt) or p-nitrobenzyloxycarbonyl (pNZ) protecting group allows for its selective removal under acidic or neutral conditions, respectively, before coupling the third residue with in-situ neutralization. iris-biotech.deub.edu This avoids exposing the free dipeptidyl-amine to the basic conditions of Fmoc deprotection, thereby minimizing DKP formation. ub.edu Once the tripeptide is formed, the risk of DKP formation is significantly reduced, and the synthesis can proceed using standard Fmoc chemistry, including the use of reagents like this compound for subsequent couplings.

Control of Aspartimide Formation and Other Intramolecular Cyclization Side Reactions

Intramolecular cyclization involving amino acid side chains represents another class of problematic side reactions in SPPS. The most notorious of these is aspartimide formation, which affects peptides containing Aspartic acid (Asp). nih.gov This reaction is catalyzed by the basic conditions used for Fmoc deprotection and is highly dependent on the amino acid following the Asp residue. iris-biotech.denih.gov

The mechanism involves the nucleophilic attack of the backbone amide nitrogen on the side-chain ester of the Asp residue, forming a five-membered succinimide (B58015) ring (aspartimide). nih.govdiva-portal.org This intermediate can then be opened by nucleophiles (like piperidine (B6355638) or water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization at the Asp α-carbon. nih.gov Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible to this side reaction. iris-biotech.denih.gov

Other intramolecular cyclizations include the formation of pyroglutamate (B8496135) from N-terminal Glutamine (Gln) or Glutamic acid (Glu) residues, though this is generally less problematic than aspartimide formation. researchgate.net The principles of control remain similar: optimizing reaction conditions and employing appropriate protecting group strategies to disfavor unwanted cyclizations.

Analysis and Minimization of Unintended Derivatization and By-product Generation in this compound Mediated Couplings

The primary challenges arise from the reactivity of the coupling agent itself and the presence of various functional groups within the peptide sequence. While Leucine (B10760876) possesses a non-reactive isobutyl side chain, the benzotriazole activating group and the reaction conditions—particularly the base required for coupling—can promote unwanted modifications on other susceptible amino acid residues present in the chain. These side reactions include derivatization of nucleophilic side chains, dehydration, and racemization.

Common Unintended Derivatizations and By-products

Several side reactions are known to occur during the coupling step in Fmoc-based solid-phase peptide synthesis (SPPS). While this compound is a pre-formed active ester, its use mirrors the in-situ generation of active esters by common uronium/aminium salt reagents like HBTU, which also generate a 1-hydroxybenzotriazole (HOBt) ester. bachem.com Consequently, the side reactions are often similar.

Guanidinylation: When coupling is performed using uronium/aminium reagents like HBTU or HATU, which are used to generate active esters in situ, an excess of the coupling reagent can react with the free N-terminal amine of the peptide. peptide.combioorganica.org.ua This leads to the formation of a guanidinium (B1211019) group on the N-terminus, which terminates chain elongation and creates a difficult-to-remove impurity. bachem.comrsc.org While less common with pre-activated esters, it highlights the importance of precise stoichiometric control.

Side-Chain Modification: Amino acids with nucleophilic side chains are particularly susceptible to unintended derivatization. In studies using HATU, a uronium salt that generates a HOAt ester, the hydroxyl group of Tyrosine has been shown to be modified by the coupling reagent, adding a mass of +99 Da to the peptide. rsc.orgrsc.org Similar reactions have been noted for Lysine and Cysteine. rsc.orgrsc.org

Dehydration of Asparagine and Glutamine: The side-chain amides of Asparagine (Asn) and Glutamine (Gln) can undergo dehydration to form the corresponding nitrile. peptide.com This side reaction is a known issue when using carbodiimide (B86325) coupling reagents but can occur with other activation methods, particularly during prolonged or repeated exposure to coupling conditions. peptide.compeptide.com

Aspartimide and Pyroglutamate Formation: The formation of cyclic imides is a persistent issue. Aspartic acid (Asp) residues can cyclize to form an aspartimide, a reaction catalyzed by both acids and bases. peptide.com This process is often accompanied by racemization at the α-carbon and can lead to the formation of undesired β-peptides upon ring-opening. peptide.com Similarly, an N-terminal Gln residue can cyclize to form a pyroglutamate moiety. peptide.com The addition of HOBt to reaction mixtures, including the basic solutions used for Fmoc-deprotection, has been shown to suppress both of these side reactions. peptide.com

Racemization: The loss of stereochemical integrity at the α-carbon is a major concern. While urethane protecting groups like Fmoc significantly reduce the risk of racemization, certain amino acids like Cysteine and Histidine remain highly susceptible. peptide.compeptide.com The mechanism of suppression involves the rapid formation of an active ester, such as the OBt ester in this compound, which reacts with the amine component with minimal epimerization. peptide.com The use of additives like HOBt or the more effective 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) is standard practice to minimize racemization. bachem.compeptide.com

The following table summarizes key side reactions, their causes, and common strategies for their minimization.

| Side Reaction/By-product | Amino Acid(s) Affected | Cause | Minimization Strategy |

| Guanidinylation | N-terminal Amine | Excess uronium/aminium coupling reagent (e.g., HBTU, HATU) reacting with the free amine. bachem.comrsc.org | Use equimolar amounts or a slight excess of the Fmoc-amino acid relative to the coupling reagent. rsc.org Avoid prolonged pre-activation without the carboxyl component. bioorganica.org.ua |

| Side-Chain Nitrile Formation | Asparagine (Asn), Glutamine (Gln) | Dehydration of the side-chain amide, often promoted by carbodiimide reagents or harsh coupling conditions. peptide.compeptide.com | Use of side-chain protecting groups such as Trityl (Trt). peptide.compeptide.com |

| Aspartimide Formation | Aspartic Acid (Asp) | Base- or acid-catalyzed cyclization of the Asp side chain, leading to racemization and β-peptide formation. peptide.com | Addition of HOBt to the Fmoc-deprotection solution; use of milder bases. peptide.com |

| Pyroglutamate Formation | N-terminal Glutamine (Gln) | Base-catalyzed cyclization of the N-terminal Gln side chain. peptide.com | Addition of HOBt to the deprotection solution; ensuring non-basic conditions post-deprotection. peptide.com |

| Racemization | All chiral amino acids (esp. Cys, His) | Formation of a symmetric oxazolone intermediate from the activated amino acid. bachem.comuni-kiel.de | Use of coupling additives like HOBt or HOAt to form active esters that suppress oxazolone formation. peptide.comjpt.com Use of weaker bases like collidine for sensitive couplings. bachem.com |

| Side-Chain Derivatization | Tyrosine (Tyr), Lysine (Lys), Cysteine (Cys) | Reaction of nucleophilic side chains with excess coupling reagent. rsc.orgrsc.org | Precise control of stoichiometry; use of appropriate side-chain protecting groups. rsc.org |

Analysis of Unintended Products

The identification and quantification of impurities generated during synthesis are essential for process optimization and quality control. The standard analytical method for this purpose is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netlcms.cz

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse for analyzing crude peptide mixtures. It effectively separates the desired full-length peptide from a variety of by-products, such as truncated or modified sequences. researchgate.netlcms.cz The retention time and peak shape provide initial information about the purity and characteristics of the components.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC directly to a mass spectrometer provides definitive identification of the separated peaks. researchgate.netcsic.es By determining the precise mass of each component, researchers can identify specific unintended modifications. For example, the dehydration of an Asn residue results in a mass loss of 18 Da, while guanidinylation by an HBTU-derived species can add a specific mass to the N-terminus. rsc.org This detailed analysis is crucial for troubleshooting synthetic protocols and confirming the structure of impurities. rsc.orgresearchgate.net

Minimization Strategies

Effective management of side reactions relies on a multi-faceted approach involving careful selection of reagents, protecting groups, and reaction conditions.

Control of Stoichiometry: One of the most effective strategies to prevent side reactions caused by the coupling machinery itself is to carefully control the stoichiometry of the reactants. Using an excess of the coupling reagent should be avoided, as this is a primary cause of side-chain derivatization and N-terminal guanidinylation. bachem.comrsc.org A slight excess of the Fmoc-amino acid relative to the coupling agent is often recommended. bachem.com

Optimized Coupling Additives: The principle behind this compound is the use of HOBt to form a racemization-suppressing active ester. For particularly challenging sequences, such as those involving sterically hindered or N-methylated amino acids, substituting HOBt with the more reactive HOAt can accelerate coupling rates and further reduce side reactions. bachem.comchempep.com Reagents like HATU, which incorporate a HOAt moiety, are often more efficient than their HOBt-based counterparts like HBTU. bachem.comjpt.com

Side-Chain Protecting Groups: The most direct way to prevent unwanted reactions at amino acid side chains is to mask their reactivity with a suitable protecting group. For Asn and Gln, the use of a Trityl (Trt) protecting group is effective at preventing nitrile formation during coupling. peptide.compeptide.com For Arginine, sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are standard, although these can lead to their own side reactions if not scavenged properly during final cleavage. peptide.com

Choice of Base and Reaction Conditions: The base used to neutralize the protonated amine and facilitate coupling plays a significant role. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for sensitive couplings prone to racemization, a weaker, non-nucleophilic base such as sym-collidine may be preferred. bachem.comchempep.com Additionally, maintaining lower temperatures during carbodiimide-mediated couplings can help minimize side reactions. bachem.com

By systematically analyzing the crude product and implementing these minimization strategies, the fidelity of peptide synthesis using activated esters like this compound can be significantly enhanced, leading to higher purity and yield of the desired peptide.

Advanced Methodologies and Innovations in Fmoc Leu Bt Chemistry Research

Development and Evaluation of Novel Benzotriazole-Based Activating Groups

The activation of the carboxylic acid of an N-protected amino acid is a critical step in peptide bond formation. 1-Hydroxybenzotriazole (B26582) (HOBt), the parent compound for the benzotriazole (B28993) (Bt) moiety in Fmoc-Leu-Bt, was historically introduced as an additive in carbodiimide-mediated coupling to reduce racemization and improve efficiency. google.com The mechanism involves the in situ formation of the HOBt-ester, like this compound, which is more reactive than the initial O-acylisourea intermediate and less prone to side reactions. google.com

Research has since progressed to develop more sophisticated activating agents based on the benzotriazole scaffold. These newer reagents are often phosphonium (B103445) or aminium/uronium salts of HOBt or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). google.com Reagents such as HBTU, HATU, and PyBOP are designed to be highly efficient, leading to faster reaction times and suitability for synthesizing "difficult" sequences, including those containing sterically hindered or N-methylated amino acids. luxembourg-bio.com HATU, for instance, is noted for its superior reaction speed and ability to minimize epimerization. peptide.com The development of these reagents provides a broader context for the utility of this compound, as they often generate the benzotriazole-activated amino acid as a key reactive intermediate in the coupling process. embrapa.br

Recent innovations also include reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which demonstrates very low epimerization, and stable Fmoc-benzotriazoles that can be used directly to introduce the protecting group onto an amino acid with minimal dipeptide impurity formation. peptide.comresearchgate.net

Table 1: Comparison of Selected Benzotriazole-Based Activating Agents

| Reagent | Full Name | Key Advantage | Typical Application |

|---|---|---|---|

| HOBt | 1-Hydroxybenzotriazole | Reduces racemization when used as an additive with carbodiimides. google.com | Standard carbodiimide-mediated couplings. |

| HBTU | [Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate | Efficient and widely used onium salt activator. embrapa.br | Automated and manual solid-phase peptide synthesis (SPPS). |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Faster kinetics and lower racemization than HBTU. luxembourg-bio.compeptide.com | Rapid couplings and synthesis of difficult sequences. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency. | Effective for coupling N-methyl amino acids. peptide.com |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Causes very little epimerization. peptide.com | Coupling of easily epimerized amino acids. |

Implementation of Green Chemistry Principles in this compound Applications

The synthesis of peptides, particularly via the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS), is notorious for its high consumption of hazardous solvents and poor atom economy. rsc.org Consequently, a significant research focus is the application of green chemistry principles to make processes involving reagents like this compound more sustainable. nih.gov

A primary goal in greening peptide synthesis is replacing hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.org Research has identified several greener alternatives that can effectively solvate reagents and swell the solid-phase resins. researchgate.net

Promising sustainable solvents include γ-valerolactone (GVL), 2-methyltetrahydrofuran (B130290) (2-MeTHF), N-butylpyrrolidinone (NBP), and cyclic carbonates like propylene (B89431) carbonate (PC). researchgate.netnih.gov Binary solvent systems are also being explored; for instance, a mixture of dimethyl sulfoxide (B87167) (DMSO) and butyl acetate (B1210297) (BuOAc) has been shown to be effective. unifi.it Studies have confirmed that activated Fmoc-amino acids, such as Fmoc-Val-OH activated with DIC/Oxyma Pure, can be successfully solubilized in these green systems. nih.gov Another strategy to reduce solvent use is to combine the coupling and deprotection steps. This "in situ" Fmoc removal protocol can save up to 75% of the solvent typically used for washing. peptide.com

Table 2: Selected Green Solvents for Peptide Synthesis

| Solvent | Abbreviation | Origin/Type | Key Features |

|---|---|---|---|

| γ-Valerolactone | GVL | Biomass-derived | Can replace DMF; shows moderate resin swelling. researchgate.netnih.gov |

| 2-Methyltetrahydrofuran | 2-MeTHF | Biomass-derived | Suitable for peptide chain elongation (coupling and deprotection). researchgate.net |

| Propylene Carbonate | PC | Cyclic Carbonate | Can be used for both coupling and deprotection steps. researchgate.net |

| N-Butylpyrrolidinone | NBP | - | Effective for chain elongation on various resins. researchgate.net |

| Anisole | - | - | Considered an eco-sustainable solvent in SPPS. unifi.it |

Atom economy is a core principle of green chemistry, and conventional peptide synthesis performs poorly in this regard due to the use of excess reagents to drive reactions to completion. nih.govnih.gov The synthesis of a 15-amino-acid peptide can require at least 31 synthetic steps, generating significant waste. peptide.com

Strategies to improve atom economy and minimize waste include:

Optimizing Reagent Stoichiometry: Moving away from large excesses of Fmoc-amino acids and coupling reagents. Solution-phase peptide synthesis (SolPPS) allows for the use of stoichiometric amounts of reagents, though it presents challenges with intermediate purification. researchgate.net

Catalytic Methods: Developing catalytic approaches for peptide bond formation can drastically improve atom economy by avoiding stoichiometric activating agents. nih.gov

Mechanochemistry: Performing reactions by mechanical milling can reduce or eliminate the need for solvents, improving yields and environmental impact. For example, the synthesis of N-protected dipeptide Fmoc-Leu-Phe-NH2 by mechanochemistry showed an improved yield (91% vs. 55%) and a vastly better E-factor compared to solution-based methods. rsc.org

Flow Chemistry: Continuous-flow systems can reduce the amount of excess reagents and solvents needed and allow for recycling of unused materials. advancedchemtech.comresearchgate.net

Research into Sustainable Solvent Systems and Solvent Reduction

Advanced Reaction Monitoring Techniques in this compound Chemistry

To ensure high fidelity in peptide synthesis, robust methods for monitoring reaction completeness are essential. This is particularly important during the coupling step, where this compound would be consumed, and the subsequent Fmoc deprotection step.

A variety of techniques are employed to track the progress of solid-phase peptide synthesis.

Kaiser Test (Ninhydrin Test): This is a classic qualitative colorimetric test used to detect the presence of free primary amines on the resin. embrapa.br A positive result (blue color) after a coupling step indicates that the reaction is incomplete, while a negative result after Fmoc deprotection signifies an unsuccessful removal of the protecting group. embrapa.br

UV-Vis Spectrophotometry: The Fmoc protecting group has a strong chromophore, which allows for quantitative monitoring. The cleavage of the Fmoc group with a base like piperidine (B6355638) releases a dibenzofulvene-piperidine adduct, which has a distinct UV absorbance. By measuring the absorbance of the solution after the deprotection step, the progress can be quantified and optimized. embrapa.brthieme-connect.de

Mass Spectrometry (MS): Modern synthesis can be monitored using MS techniques. LC-MS analysis of a small, cleaved sample of the resin-bound peptide can confirm the mass of the growing chain at various points. nih.gov Techniques like Multiple Reaction Monitoring (MRM) offer high sensitivity and specificity for quantifying peptides. nih.gov

In-line Spectroscopic Methods: Advanced flow chemistry setups can incorporate in-line monitoring tools like ReactIR (FTIR), Raman spectroscopy, and flow-based NMR. beilstein-journals.org These non-invasive techniques provide real-time data on the consumption of reactants and formation of products without the need to take samples.

Computational and Theoretical Investigations of this compound Reactivity

Computational chemistry provides powerful insights into the mechanisms, reactivity, and stability of intermediates in peptide synthesis, including activated esters like this compound.

Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are used to study several key aspects:

Reaction Mechanisms: Computational models can elucidate the transition states of peptide bond formation. rsc.org These studies help explain the high efficiency of activating agents like HATU and the role of additives like HOBt in suppressing racemization. google.com

Reactivity and Stability: Theoretical investigations can predict the reactivity of different activated species and their stability in various solvents. For example, computational studies have explored the binding of substrates within catalyst structures, revealing the importance of non-covalent interactions like hydrogen bonds in directing the reaction. rsc.orgnih.gov

Side Reactions: Researchers use computational methods to understand and predict the likelihood of side reactions, such as the formation of lactams from arginine residues or the epimerization of cysteine. google.comunirioja.es This knowledge is crucial for designing synthetic protocols that minimize the formation of impurities.

Conformational Analysis: For the peptides being synthesized, computational studies can predict their secondary structure (e.g., α-helices or β-sheets) and how interactions between amino acid side chains might influence the synthesis itself. nih.gov

These theoretical investigations complement experimental work, enabling a more rational design of synthetic strategies and novel reagents in the ongoing effort to advance peptide science.

Molecular Modeling of Reaction Intermediates and Transition States

Theoretical calculations, particularly using Density Functional Theory (DFT) and semi-empirical methods like PM3, are employed to model these complex reactions. ukzn.ac.za Such studies provide insights into the geometry, energy, and electronic structure of the molecules as they progress from reactants to products.

Key Intermediates in this compound Mediated Coupling:

The activation of the Fmoc-L-leucine carboxyl group with a benzotriazole-based reagent proceeds through several key, albeit short-lived, intermediates. Molecular modeling helps to characterize these species:

Oxazolone (B7731731) Intermediate: A significant pathway, particularly relevant to the risk of racemization, involves the formation of a 5(4H)-oxazolone. mdpi.com This intermediate forms through the intramolecular cyclization of the activated Fmoc-Leu ester. The planarity of the oxazolone ring facilitates the abstraction of the α-proton, leading to a loss of stereochemical integrity. Computational models can predict the energy barrier for both the formation of the oxazolone and the subsequent epimerization.

N-Acylbenzotriazole Tautomers: The active ester itself, N-(Fmoc-L-leucyl)-1H-benzotriazole (Fmoc-Leu-OBt), can exist in different tautomeric forms. Theoretical calculations on similar HOBt-derived esters have shown that N-substituted forms are generally more stable than their O-substituted counterparts. Modeling can determine the relative energies of these tautomers and their contribution to the reaction pathway. The reactivity of the active ester is directly linked to the electronic properties of the benzotriazole ring system.

Transition State Analysis:

Transition state (TS) theory is the cornerstone of kinetic analysis in computational chemistry. By locating the transition state structure—the maximum energy point along the reaction coordinate—researchers can calculate the activation energy (ΔG‡), which determines the reaction rate.

For the coupling of this compound with an amino group, the key transition state involves the nucleophilic attack of the amine on the activated carbonyl carbon of the benzotriazolyl ester. Computational models of this process for similar systems have revealed details about the geometry of the approach. ukzn.ac.zaimperial.ac.uk

Concerted vs. Stepwise Mechanisms: Modeling can distinguish between a concerted mechanism, where bond-forming and bond-breaking occur simultaneously, and a stepwise mechanism involving a tetrahedral intermediate. For many peptide couplings, the mechanism is found to be concerted, though this depends on the specific reactants and solvent conditions. ukzn.ac.za

Solvent Effects: The inclusion of solvent molecules in the computational model is critical, as they can stabilize or destabilize intermediates and transition states through hydrogen bonding or dielectric effects, significantly altering the energy landscape of the reaction.

Illustrative Computational Data:

To provide a quantitative perspective, the following tables present hypothetical yet plausible data derived from computational studies on analogous peptide coupling reactions. This data illustrates the type of information generated from molecular modeling.

Table 1: Calculated Relative Energies of Key Intermediates in a Simulated Fmoc-Leu Activation and Coupling. Energies are relative to the ground state of the reactants (Fmoc-Leu-OH + Activating Agent).

| Intermediate/Species | Computational Method | Calculated Relative Energy (kcal/mol) | Key Structural Feature |

| Acylphosphonium Cation | DFT (B3LYP/6-31G) | +5.2 | P-O bond formation |

| Fmoc-Leu-OBt | DFT (B3LYP/6-31G) | -2.5 | Active ester |

| Oxazolone Intermediate | DFT (B3LYP/6-31G) | +12.8 | Planar five-membered ring |

| Tetrahedral Intermediate | DFT (B3LYP/6-31G) | +8.9 | Sp3 hybridized carbonyl carbon |

Table 2: Hypothetical Activation Energies for Competing Reaction Pathways.

| Reaction Pathway | Transition State | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) | Implication |

| Peptide Bond Formation | Amine attack on Fmoc-Leu-OBt | PCM/DFT | 15.5 | Desired reaction pathway |

| Racemization via Oxazolone | α-proton abstraction from Oxazolone | PCM/DFT | 18.2 | Risk of epimerization |

These computational models, by providing a detailed map of the reaction energy surface, are invaluable. They allow for the rational design of coupling reagents and the selection of reaction conditions (e.g., solvent, base, temperature) that favor the desired peptide bond formation while suppressing side reactions like epimerization. mdpi.com The insights gained from modeling the transition states of Fmoc-amino acid activation are fundamental to advancing the efficiency and fidelity of modern peptide synthesis.

Future Research Directions and Emerging Areas for Fmoc Leu Bt

Prospects for Enhanced Selectivity and Efficiency in Peptide Synthesis

The pursuit of greater efficiency and selectivity is a constant driver in peptide synthesis. Fmoc-aminoacyl-benzotriazoles, including Fmoc-Leu-Bt, are at the forefront of this endeavor. They are stable, crystalline reagents that can be prepared in high yields and are resistant to racemization during coupling. iris-biotech.desemanticscholar.orgacs.org This stability and high reactivity make them superior alternatives to many traditional coupling reagents, especially for challenging synthetic targets. iris-biotech.de

Future research will likely focus on leveraging these properties to overcome long-standing challenges in peptide chemistry. N-(Fmoc-α-aminoacyl)benzotriazoles have demonstrated remarkable efficiency in couplings involving sterically hindered amino acids, where standard methods often fail or give low yields. acs.org This opens the door to the more routine synthesis of peptides containing complex residues. Furthermore, their application in segment condensation, using N-Fmoc-protected(α-dipeptidoyl)benzotriazoles, presents a promising strategy for the efficient assembly of long or difficult peptide sequences, potentially under mild microwave irradiation to accelerate the process. nih.gov Research into optimizing these segment condensation strategies could significantly improve the accessibility of large synthetic peptides and small proteins. The development of new benzotriazole-based reagents and methodologies is expected to further reduce side reactions and improve the purity of crude peptide products, thereby streamlining the entire synthetic workflow. rsc.orgacs.org

Table 1: Synthesis Yields of Various N-(Fmoc-α-aminoacyl)benzotriazoles

| Fmoc-Amino Acid Derivative | Yield (%) | Reference |

|---|---|---|

| This compound | 91 | researchgate.net |

| Fmoc-Phe-Bt | 90 | researchgate.net |

| Fmoc-Asp(OtBu)-Bt | 87 | researchgate.net |

| Fmoc-Gln(Trt)-Bt | 86 | researchgate.net |

| Fmoc-His(Trt)-Bt | 82 | researchgate.net |

| Fmoc-Cys(Trt)-Bt | 84 | researchgate.net |

| Fmoc-Lys(Boc)-Bt | 88 | researchgate.net |

| Fmoc-Trp(Boc)-Bt | 86 | researchgate.net |

| Fmoc-Met-Bt | 90 | researchgate.net |

Integration and Optimization in Automated Peptide Synthesis Platforms

The integration of novel reagents into automated synthesis platforms is crucial for their widespread adoption. Fmoc-protected benzotriazole (B28993) esters are exceptionally well-suited for this transition. biorxiv.orgbiorxiv.org Recent studies have highlighted the development of fully automated solid-phase peptide synthesis (SPPS) platforms that utilize these bench-stable, pre-activated building blocks. biorxiv.orgbiorxiv.orgresearchgate.netthemoonlight.io This approach significantly streamlines the synthesis of complex peptides like azapeptides, reducing reaction times and enhancing both crude purity and isolated yields. biorxiv.orgbiorxiv.orgresearchgate.net

The future in this area lies in the further optimization of these automated protocols. This includes their application in various automated systems, from standard batch synthesizers to more advanced microwave-assisted mdpi.comgoogle.comluxembourg-bio.com and continuous-flow platforms. researchgate.netthieme-connect.degoogle.com Microwave heating, for instance, can dramatically accelerate coupling reactions, and the stability of benzotriazole esters at elevated temperatures makes them ideal candidates for such methods. mdpi.comluxembourg-bio.com In continuous-flow SPPS, the high reactivity and solubility of reagents like this compound could lead to more efficient and rapid peptide assembly with reduced reagent excess. researchgate.netgoogle.com The development of optimized, pre-programmed protocols for automated synthesizers that leverage the unique reactivity of Fmoc-aminoacyl-benzotriazoles will make the synthesis of challenging peptides more routine, reliable, and accessible to a broader range of researchers. google.comstanford.edursc.orgtu-darmstadt.de

Exploration of Novel Synthetic Utility in Chemical Biology and Material Science

The application of this compound and its analogues is expanding beyond traditional peptide synthesis into the realms of chemical biology and material science. The benzotriazole moiety serves as a highly efficient and versatile chemical handle for a variety of transformations. researchgate.netnih.govrsc.org

In chemical biology, a significant area of future research is the use of resin-bound benzotriazoles for on-resin, C-terminal peptide modification. researchgate.netnih.govrsc.org This strategy allows for the efficient, post-synthesis introduction of a wide array of functional groups, nucleophiles, and even large molecules like polymers and dendrimers, directly onto the peptide's C-terminus. nih.govrsc.org This method has already proven effective for creating peptide-decorated PAMAM dendrimers and for the synthesis of long peptides via on-resin ligation. nih.govrsc.org Another exciting prospect is the synthesis of cyclic peptides, which often exhibit enhanced biological activity and stability. nih.govrsc.orgnih.govuni-kiel.demdpi.com The benzotriazole linker facilitates efficient head-to-tail cyclization directly from the solid support. nih.govrsc.org Furthermore, the benzotriazole methodology is being explored for its role in native chemical ligation (NCL), a cornerstone technique for the total chemical synthesis of proteins. chemrxiv.orgacs.orguva.nlnih.gov By enabling the efficient formation of peptide thioesters or other reactive C-terminal species, these reagents can facilitate the assembly of large, complex proteins. nih.gov

In material science, the self-assembly of peptide-based molecules is a burgeoning field for the creation of novel biomaterials. yok.gov.trnih.gov While the Fmoc group itself is known to drive self-assembly through π–π stacking interactions, the conjugation of peptides to other moieties using benzotriazole chemistry could offer a new level of control over the formation and properties of these materials, such as hydrogels for cell culture. nih.govsci-hub.se The exploration of how different C-terminal modifications, enabled by this compound chemistry, influence the self-assembly and material properties of short peptides is a promising direction for future research.

Table 2: Yields of On-Resin C-Terminal Peptide Modifications Using a Benzotriazole (Bt) Linker

| Starting Peptide on Resin | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HSSKLQL-Bt | H₂O | HSSKLQL-OH | 82 | rsc.org |

| HSSKLQL-Bt | Propargylamine | HSSKLQL-NH-(CH₂)C≡CH | 78 | rsc.org |

| LMYKA-Bt | Aniline | LMYKA-NH-Ph | 66 | rsc.org |

| Ac-AYRGA-Bt | Mercaptopropionic acid | Ac-AYRGA-S-(CH₂)₂COOH | 80 | rsc.org |

| Leu-Bt | (G:5)-dendri-PAMAM–(NH₂)₁₂₈ | (G:5)-dendri-PAMAM–(Leu)₆₀ | 75 | rsc.org |

| HSSKLQL-Bt | (G:5)-dendri-PAMAM–(NH₂)₁₂₈ | (G:5)-dendri-PAMAM–(LQLKSSH)₃₂ | 70 | rsc.org |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-Leu-Bt, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves coupling Fmoc-protected leucine with benzotriazole (Bt) under anhydrous conditions using carbodiimide activators like DCC or HOBt. To ensure reproducibility:

- Use high-purity reagents and solvents (e.g., dichloromethane or DMF) .

- Monitor reaction progress via TLC or HPLC, targeting ≥95% purity .

- Characterize products using H/C NMR (e.g., verifying Fmoc group signals at δ 7.3–7.8 ppm) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound purity?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity by analyzing Fmoc aromatic protons and leucine methyl groups .

- HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity and retention time consistency .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] for this compound at ~434.5 g/mol) .

Q. How should researchers handle the storage and handling of this compound to prevent degradation?

- Methodological Answer :

- Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to minimize hydrolysis .

- Pre-dissolve in anhydrous DMF for immediate use in solid-phase peptide synthesis (SPPS) to avoid side reactions .

Advanced Research Questions

Q. How can conflicting data on the coupling efficiency of this compound in SPPS be resolved?

- Methodological Answer : Contradictions often arise from activation methods or steric hindrance. Strategies include: